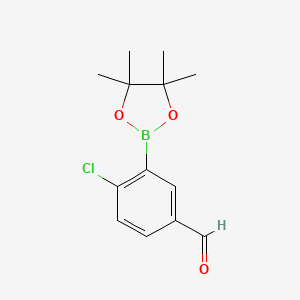
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine (4-FEP) is a synthetic compound belonging to the class of heterocyclic compounds known as pyrazolopiperidines. As a relatively new compound, 4-FEP is gaining increasing interest from the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Crizotinib Intermediate
The compound is also a key intermediate in the synthesis of Crizotinib, an anti-cancer medication. A robust three-step synthesis method for this compound has been developed, indicating its importance in pharmaceutical manufacturing and its potential scale-up for industrial production (Steven J. Fussell et al., 2012).
Cannabinoid Receptor Antagonism
Furthermore, pyrazole derivatives related to the compound have been investigated for their role as cannabinoid receptor antagonists. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and could serve as pharmacological tools or potential therapeutic agents for mitigating the adverse effects of cannabinoids (R. Lan et al., 1999).
Antiviral and Cytotoxic Agents
Derivatives of this compound have also been synthesized and screened for their antiviral and antitumor activities, indicating a broad spectrum of potential pharmacological applications. Some derivatives exhibited activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, especially against leukemia cell lines (H. El-Subbagh et al., 2000).
Dopamine D4 Receptor Ligands
Moreover, certain derivatives have been identified as ligands for the human dopamine D4 receptor, suggesting their potential use in the treatment of psychiatric disorders or as tools for studying neurotransmission (M. Rowley et al., 1997).
Mechanism of Action
Target of Action
The primary target of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is the receptor for calcitonin gene-related peptide (CGRP) . CGRP and its receptors are found in areas of the central and peripheral nervous system that are important for the transmission of pain .
Mode of Action
This compound blocks the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain . By blocking the binding of CGRP, it is believed to inhibit the transmission of pain signals that lead to migraine headaches .
Biochemical Pathways
The biochemical pathway affected by this compound is the CGRP pathway. CGRP is a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the transmission of pain signals that lead to migraine headaches . This is achieved by blocking the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain .
properties
IUPAC Name |
4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)7-16-6-9(5-15-16)8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAMHAGMKHSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



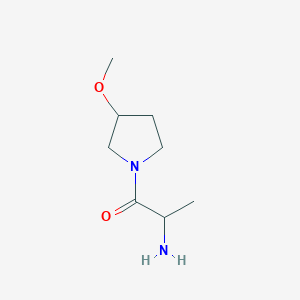
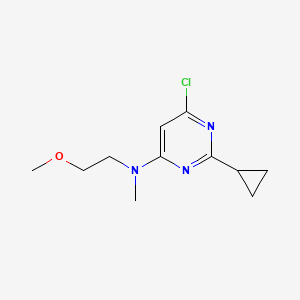
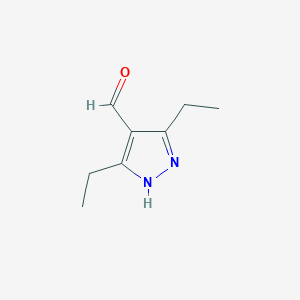

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
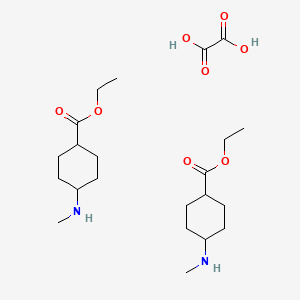
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)
![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)

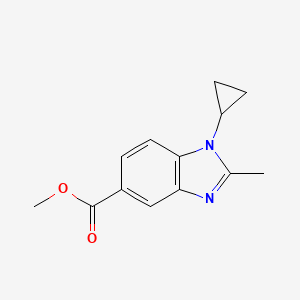
![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
